

Spectroscopic Characterization of sec-Butyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sec-Butyl benzoate

Cat. No.: B1616121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **sec-butyl benzoate**, a common organic ester. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry of **sec-butyl benzoate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aromatic (ortho-H)	~8.04	Doublet	-
Aromatic (meta, para-H)	~7.42-7.51	Multiplet	-
Methine (-O-CH-)	~5.10	Sextet	-
Methylene (-CH ₂ -)	~1.65	Quintet	-
Methyl (CH-CH ₃)	~1.33	Doublet	-
Methyl (-CH ₂ -CH ₃)	~0.98	Triplet	-

Table 1: ¹H NMR Data for **sec-Butyl Benzoate**.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The following data is based on closely related benzoate esters and provides an expected range for the chemical shifts of **sec-butyl benzoate**.

Carbon Assignment	Estimated Chemical Shift (δ) ppm
Carbonyl (C=O)	~166
Aromatic (C-O)	~133
Aromatic (CH, para)	~130
Aromatic (CH, ortho)	~129
Aromatic (CH, meta)	~128
Methine (-O-CH-)	~74
Methylene (-CH ₂ -)	~29
Methyl (CH-CH ₃)	~19
Methyl (-CH ₂ -CH ₃)	~10

Table 2: Estimated ^{13}C NMR Data for **sec-Butyl Benzoate**.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule through their characteristic vibrational frequencies, reported in reciprocal centimeters (cm^{-1}).

Vibrational Mode	**Absorption Range (cm^{-1}) **	Intensity
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	2975-2850	Strong
C=O stretch (ester)	1725-1705	Strong
C=C stretch (aromatic)	1600-1450	Medium-Strong
C-O stretch (ester)	1300-1100	Strong
C-H bend (aliphatic)	1470-1370	Medium

Table 3: Characteristic IR Absorption Frequencies for **sec-Butyl Benzoate**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data is presented as a mass-to-charge ratio (m/z) and the relative intensity of the detected ions.[\[1\]](#)

m/z	Relative Intensity (%)	Fragment Ion
178	~5	[M] ⁺ (Molecular Ion)
123	~46	[C ₇ H ₅ O ₂] ⁺
105	100	[C ₇ H ₅ O] ⁺ (Benzoyl Cation)
77	~31	[C ₆ H ₅] ⁺ (Phenyl Cation)
57	~6	[C ₄ H ₉] ⁺
56	~20	[C ₄ H ₈] ⁺
41	~10	[C ₃ H ₅] ⁺
29	~9	[C ₂ H ₅] ⁺

Table 4: Mass Spectrometry Data for **sec-Butyl Benzoate**.[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **sec-butyl benzoate** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The solution is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Acquisition:

- Spectrometer:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Locking and Shimming:** The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
- ¹H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **sec-butyl benzoate**, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to form a thin film.

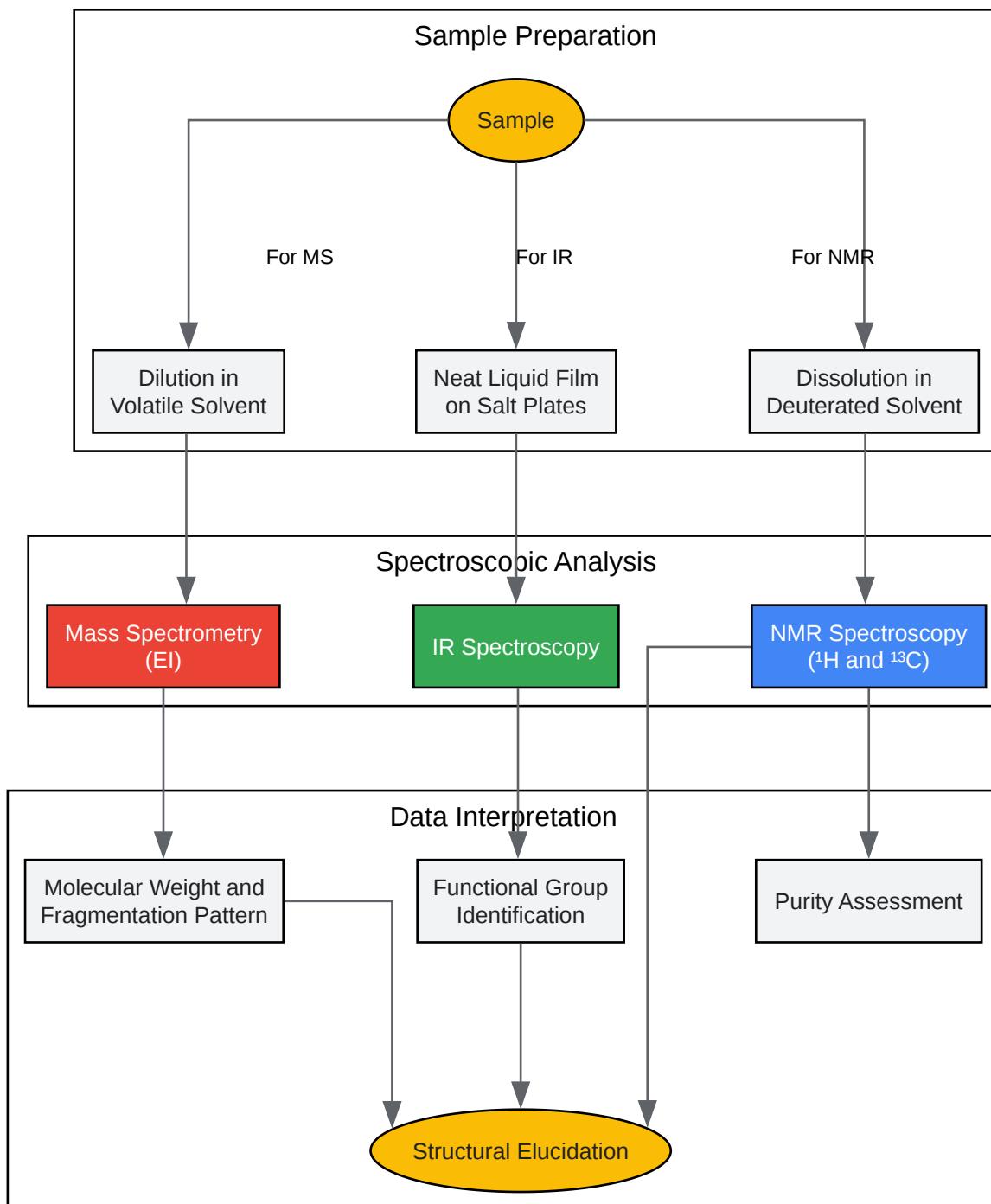
Instrumentation and Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Background Scan: A background spectrum of the clean, empty salt plates is recorded.
- Sample Scan: The salt plate "sandwich" containing the sample is placed in the sample holder, and the spectrum is acquired. The final spectrum is the ratio of the sample scan to the background scan, displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **sec-butyl benzoate** is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition:


- Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.
- Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification before analysis.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **sec-butyl benzoate**.

Workflow for Spectroscopic Analysis of sec-Butyl Benzoate

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **sec-Butyl Benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sec-Butyl benzoate | C11H14O2 | CID 95570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of sec-Butyl Benzoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1616121#spectroscopic-data-of-sec-butyl-benzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com